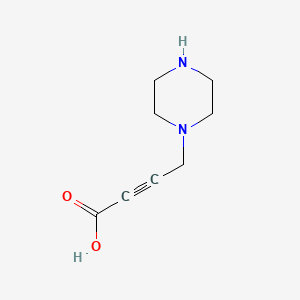

4-(Piperazin-1-yl)but-2-ynoic acid

Description

Structure

3D Structure

Properties

CAS No. |

38346-96-2 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

4-piperazin-1-ylbut-2-ynoic acid |

InChI |

InChI=1S/C8H12N2O2/c11-8(12)2-1-5-10-6-3-9-4-7-10/h9H,3-7H2,(H,11,12) |

InChI Key |

QNNOXNDUPDUGTC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC#CC(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 4 Piperazin 1 Yl but 2 Ynoic Acid

Reactions at the Alkynoic Acid Moiety

The alkynoic acid portion of the molecule, characterized by a carbon-carbon triple bond conjugated with a carboxylic acid, is susceptible to a variety of addition and cycloaddition reactions.

Nucleophilic Additions to the Triple Bond

The electron-withdrawing nature of the adjacent carboxylic acid group makes the triple bond of 4-(piperazin-1-yl)but-2-ynoic acid an electrophilic center, prone to attack by nucleophiles. Acetylide anions, for instance, are strong nucleophiles that can add to carbon-carbon triple bonds. libretexts.org This reactivity is a cornerstone of building more complex molecular architectures.

In a broader context, the reaction of nucleophiles with alkynoic acids can be influenced by the presence of a carbonyl group, which can affect the stereoelectronics of the molecule and its reactivity towards nucleophilic displacement. rsc.org Studies on similar systems have shown that nucleophilic attack can be directed to either the carbonyl carbon or the triple bond, depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.com The reaction of nucleophilic amino acids, such as cysteine, histidine, and lysine, with α,β-unsaturated aldehydes and ketones proceeds primarily through Michael addition. nih.gov

A notable example of nucleophilic addition is the aza-Michael reaction, where an amine adds to an α,β-unsaturated carbonyl compound. For instance, 2-(piperazin-1-yl)pyrimidine reacts with but-2-enoic acid via an aza-Michael addition to form 3-(4-pyrimidin-2-yl-piperazin-1-ium-1-yl)butanoate. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | Reference |

|---|---|---|

| Acetylide anion | Substituted alkyne | libretexts.org |

| Amine (aza-Michael) | β-amino acid derivative | nih.gov |

Hydration and Hydrohalogenation Pathways

The triple bond of alkynoic acids can undergo hydration, typically catalyzed by acid or metal catalysts, to yield β-keto acids, which may subsequently decarboxylate. Similarly, hydrohalogenation with hydrogen halides (HX) would be expected to follow Markovnikov's rule, with the halogen adding to the carbon atom further from the carboxylic acid group, or anti-Markovnikov addition depending on the reaction conditions.

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The alkyne functionality in this compound is a prime substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring by reacting the alkyne with an azide. nih.gov This methodology is widely used in medicinal chemistry to link different molecular fragments and for the synthesis of complex molecules. uniupo.it

The versatility of this reaction is demonstrated in the synthesis of various biologically active compounds and in applications such as pretargeted imaging. nih.gov For instance, piperazine-based alkynes have been developed for radiolabeling applications. nih.gov The formation of 1,4-disubstituted 1,2,3-triazoles is a powerful ligation method with high yields under mild, aqueous conditions. nih.gov

Beyond click chemistry, alkynes can participate in other types of cycloadditions, such as [2+2+2] cycloadditions, which are powerful for constructing carbo- and heterocyclic systems. rsc.org Another example is the [4+2] cycloaddition (Diels-Alder reaction), where the alkyne can act as a dienophile. For example, 1,2,4,5-tetrazines react with allylcarboranes in a [4+2] cycloaddition. researchgate.net Similarly, 5-methylidene-hydantoins undergo [4+2]-cycloaddition with various dienes. mdpi.com Glycine-based [3+2] cycloaddition reactions are also utilized for synthesizing pyrrolidine-containing polycyclic compounds. mdpi.com

Table 2: Cycloaddition Reactions Involving Alkynes

| Reaction Type | Reactant Partner | Product | Reference |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide | 1,2,3-Triazole | nih.govnih.gov |

| [2+2+2] Cycloaddition | Two other alkynes/alkenes | Aromatic carbo-/heterocycle | rsc.org |

| [4+2] Cycloaddition (Diels-Alder) | Diene | Cyclohexadiene derivative | researchgate.netmdpi.com |

Reactivity of the Piperazine (B1678402) Nitrogen Centers

The piperazine moiety contains two secondary amine nitrogens, which are nucleophilic and can participate in a variety of reactions.

Alkylation and Acylation of Secondary Amine Sites

The secondary amines of the piperazine ring are readily alkylated or acylated. Alkylation can be achieved using alkyl halides. khanacademy.org For instance, N-alkylation of piperazine derivatives with chloroacetyl chloride in the presence of a base leads to the formation of α-chloro amides. nih.gov The alkylation of a thiazolidine-2,4-dione with a norfloxacin (B1679917) derivative containing a piperazine moiety occurs at the piperazine nitrogen. mdpi.com Similarly, new disubstituted piperazines have been synthesized through alkylation with 2-chloro-N-1,3-thiazol-2-ylacetamide. nih.gov

Acylation is another common transformation. N-acylation of mono-Boc-protected piperazine gives amide products. nih.gov These reactions are fundamental in modifying the properties of the parent molecule and are often used in the synthesis of pharmaceutical derivatives.

Table 3: Alkylation and Acylation of Piperazine

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| Alkyl Halide | Alkylation | N-Alkyl piperazine derivative | khanacademy.org |

| Chloroacetyl chloride | Acylation | α-Chloro amide of piperazine | nih.gov |

| 2-Chloro-N-1,3-thiazol-2-ylacetamide | Alkylation | Disubstituted piperazine | nih.gov |

Condensation and Amidation Reactions

The secondary amine groups of the piperazine ring can undergo condensation reactions with carbonyl compounds to form imines or enamines, although these are often intermediates in more complex transformations. Amidation reactions, forming a new amide bond, are also highly significant. For example, piperazinyl amides of 18β-glycyrrhetinic acid have been synthesized through amidation reactions. nih.gov These reactions can sometimes lead to the formation of bis-amides as byproducts, where both piperazine nitrogens have reacted. nih.gov The condensation of O-anisidine with Meldrum's acid and trimethyl-ortho-formate is an example of a condensation reaction leading to a cyclized product. nih.gov

Table 4: Condensation and Amidation Reactions

| Reagent | Reaction Type | Product | Reference |

|---|---|---|---|

| 18β-glycyrrhetinic acid | Amidation | Piperazinyl amide | nih.gov |

Intramolecular Cyclization and Annulation Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions, which are powerful methods for constructing complex heterocyclic systems from linear precursors. nih.gov The presence of nucleophilic nitrogen atoms and an electrophilic alkyne within the same molecule allows for annulation to form fused ring systems.

Intramolecular cyclization can be initiated by the nucleophilic attack of the N-4 nitrogen of the piperazine ring onto the alkyne moiety. Such reactions, often termed hydroamination/cyclization, are typically promoted by transition metal catalysts, with gold and palladium complexes being particularly effective for activating alkynes toward nucleophilic attack. rsc.orgorganic-chemistry.org This cyclization would lead to the formation of a six-membered, fused heterocyclic system containing a bridgehead nitrogen. The resulting endocyclic enamine could exist in equilibrium with its imine tautomer.

Alternatively, radical cyclization presents another pathway to fused systems. nih.govmdpi.com Initiation by a radical species could lead to a 6-exo-dig cyclization, which is generally favored, to form a six-membered ring.

| Reaction Type | Catalyst/Reagent | Potential Fused System | Reference Principle |

|---|---|---|---|

| Intramolecular Hydroamination | Gold (Au) or Palladium (Pd) catalyst | Substituted Octahydropyrido[1,2-a]pyrazine | rsc.orgorganic-chemistry.org |

| Radical Cyclization (6-exo-dig) | Radical initiator (e.g., AIBN) with a mediator (e.g., Bu₃SnH) | Substituted Piperidin-2-yl-piperazine derivative | mdpi.com |

| Mn(OAc)₃-mediated Cyclization | Mn(OAc)₃ | Dihydrofuran-fused piperazine derivative (if a 1,3-dicarbonyl is added) | nih.gov |

The mechanism for the metal-catalyzed intramolecular hydroamination would likely involve the following steps:

Coordination of the metal catalyst (e.g., Au(I)) to the alkyne, rendering it more electrophilic.

Nucleophilic attack by the distal piperazine nitrogen (N-4) onto the activated alkyne in a 6-exo-dig manner.

Protonolysis of the resulting carbon-metal bond to release the catalyst and yield the cyclized product. rsc.org

For a radical-initiated cyclization, the mechanism would proceed through a different set of intermediates:

Generation of a radical species that adds to the alkyne.

The resulting vinyl radical undergoes intramolecular cyclization by attacking a suitable position.

The cyclic radical intermediate is then quenched to yield the final product. mdpi.com

In a proposed reductive cyclization mechanism for forming piperazines from dioximes, key steps involve hydrogenolysis, cyclization to a dihydropyrazine (B8608421) intermediate, and subsequent reduction steps. nih.gov While the starting material is different, this illustrates the multi-step nature of cyclization and reduction pathways in forming saturated heterocycles. nih.gov

Oxidation and Reduction Chemistry

The carbon-carbon triple bond in this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or fully reduced to an alkane, depending on the reagents and conditions employed. organic-chemistry.org This selectivity is crucial in synthetic chemistry for controlling the stereochemistry and saturation level of the final product.

Cis-Alkene Formation : Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), allows for the syn-addition of one equivalent of hydrogen, selectively producing the (Z)-alkene. masterorganicchemistry.com

Trans-Alkene Formation : The reduction of alkynes to (E)-alkenes is achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. This reaction proceeds via a radical anion intermediate.

Alkane Formation : Complete reduction of the alkyne to the corresponding alkane, 4-(piperazin-1-yl)butanoic acid, can be accomplished by catalytic hydrogenation with powerful catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. masterorganicchemistry.com

| Reagents and Conditions | Expected Product | Stereochemistry | Reference Principle |

|---|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline) | 4-(Piperazin-1-yl)but-2-enoic acid | cis (Z) | masterorganicchemistry.com |

| Na, liquid NH₃, -78 °C | 4-(Piperazin-1-yl)but-2-enoic acid | trans (E) | organic-chemistry.org |

| H₂, Pd/C or PtO₂ | 4-(Piperazin-1-yl)butanoic acid | Alkane | masterorganicchemistry.com |

Beyond the N-oxidation discussed previously, the piperazine ring can undergo oxidation at the carbon atoms adjacent (alpha) to the nitrogen atoms. This C-H oxidation is a known metabolic pathway and can also be achieved synthetically. Such reactions often lead to the formation of lactams, specifically piperazinones. Studies on the oxidation of piperazine in industrial settings have identified piperazinone as a significant degradation product. utexas.edu This transformation typically involves the formation of an α-amino radical or an iminium ion intermediate. mdpi.com

The alkyne and carboxylic acid moieties are generally stable to the conditions used for piperazine ring oxidation, but under more forceful oxidative conditions (e.g., ozonolysis or permanganate (B83412) oxidation), the alkyne could be cleaved. However, selective oxidation of the piperazine ring is typically achievable.

No Publicly Available Research on the Derivatization of this compound for Chemical Biology Applications

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of published research on the derivatization of the compound this compound for the development of chemical probes and enhanced functionalities. Despite extensive searches, no specific studies detailing the introduction of linkers, tags, or the synthesis of conjugates and hybrid molecules involving this particular chemical entity could be identified.

The initial aim was to construct a detailed article on the "," with a specific focus on its use in chemical biology. The intended structure of this article was to elaborate on:

Derivatization for Enhanced Functionality and Probe Development

Synthesis of Conjugates and Hybrid Molecules

However, the absence of primary research, review articles, or patents concerning these specific modifications of this compound prevents the generation of a scientifically accurate and informative article as requested. The scientific community has not, to date, published any findings on these specific derivatization strategies for this compound.

While the piperazine ring itself is a common scaffold in medicinal chemistry and drug discovery, and alkynoic acids are valuable precursors for various chemical transformations, the specific combination in this compound and its application in chemical biology probe development remains an unexplored area in the public domain. Therefore, no data tables with detailed research findings or examples of its conjugates or hybrid molecules can be provided.

This lack of information highlights a potential gap in the current body of scientific knowledge and suggests that the exploration of this compound as a scaffold for chemical biology tools could be a novel area for future research.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis

The arrangement of electrons in a molecule is fundamental to its chemical nature. Electronic structure analysis delves into the distribution and energies of electrons to forecast reactivity and bonding characteristics.

Frontier Molecular Orbital (HOMO/LUMO) Calculations for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. mdpi.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net

For 4-(Piperazin-1-yl)but-2-ynoic acid, calculations would pinpoint the regions of the molecule associated with the HOMO and LUMO. It is plausible that the HOMO would be localized on the electron-rich piperazine (B1678402) ring, specifically the nitrogen atoms, while the LUMO might be distributed over the electron-deficient but-2-ynoic acid moiety, particularly the alkyne and carbonyl groups. This would suggest that the piperazine nitrogen is the primary site for electrophilic attack, and the alkynoic acid portion is susceptible to nucleophilic attack.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | A significant gap would suggest good kinetic stability for the molecule. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.

In an MEP map of this compound, one would expect to see negative potential around the oxygen atoms of the carboxylic acid and potentially the nitrogen atoms of the piperazine ring, highlighting them as sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atoms attached to the piperazine nitrogens and the carboxylic acid would exhibit positive potential, marking them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized electron-pair "Lewis-like" structures. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, which is also known as hyperconjugation. The strength of these interactions can be estimated using second-order perturbation theory, where a larger interaction energy (E(2)) signifies a more significant delocalization and stabilization.

For this compound, NBO analysis would reveal the nature of the bonds (e.g., sigma, pi) and the hybridization of the atoms. It would also quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. For instance, a significant interaction between a nitrogen lone pair (donor) and an adjacent C-C antibonding orbital (acceptor) would indicate a stabilizing hyperconjugative effect.

Hypothetical NBO Analysis Data for a Key Interaction in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Implication |

| LP (1) N5 | σ(C4-C6) | 5.8 | A moderate stabilizing interaction indicating electron delocalization from the piperazine nitrogen to the adjacent carbon-carbon bond. |

| LP (1) O2 | π(C1-C3) | 2.1 | A weaker interaction suggesting some delocalization from the carbonyl oxygen into the alkyne system. |

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its biological activity and physical properties. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

Rotational Barriers and Preferred Conformations

Molecules are not static; they can rotate around single bonds, leading to different conformers. The energy required to rotate around a specific bond is known as the rotational barrier. By calculating the energy of the molecule as a function of a specific dihedral angle, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations and the energy barriers between them.

For this compound, key rotational barriers would be associated with the bond connecting the piperazine ring to the but-2-ynoic acid chain and the bonds within the piperazine ring itself. The piperazine ring typically exists in a chair conformation, but other forms like a boat conformation are possible. The analysis would determine the preferred orientation of the but-2-ynoic acid substituent (axial or equatorial) on the piperazine ring.

Influence of Substituents on Molecular Geometry

No Publicly Available Research Found for "this compound"

A thorough search of publicly accessible scientific literature and chemical databases has revealed no specific computational chemistry or theoretical investigation data for the compound "this compound." This includes a lack of information regarding:

Reaction Mechanism Elucidation: No studies detailing the transition state analysis of its key transformations or computational modeling of its catalytic pathways were identified.

Spectroscopic Property Prediction: There are no available records of theoretical predictions for its vibrational frequencies (IR, Raman) or NMR chemical shifts.

The absence of such data indicates that "this compound" is likely a novel compound or one that has not been the subject of published computational research. While computational modeling is a common tool in catalysis and materials science for predicting molecular properties and reaction pathways, it does not appear to have been applied to this specific molecule in any publicly documented research. mdpi.comrsc.orgwhiterose.ac.uk

Similarly, while spectroscopic data (IR and NMR) is available for other, different piperazine-containing molecules, this information is not transferable or relevant to the unique structure of "this compound." mdpi.comnih.gov

Consequently, it is not possible to provide the requested detailed article focusing on the computational and theoretical investigations of "this compound" due to the lack of foundational research on this specific compound.

Role As a Research Scaffold and Synthetic Intermediate in Chemical Disciplines

Building Block in Complex Organic Synthesis

The inherent reactivity and structural features of 4-(Piperazin-1-yl)but-2-ynoic acid make it an invaluable tool for synthetic chemists. The piperazine (B1678402) moiety offers two nitrogen atoms, allowing for further functionalization, while the alkynoic acid portion provides a reactive handle for a variety of chemical transformations, including cycloaddition reactions and nucleophilic additions.

Precursor to Advanced Heterocyclic Frameworks

The ynone functionality within this compound is a powerful dienophile and can participate in Diels-Alder reactions to construct a variety of six-membered heterocyclic rings. For instance, reaction with substituted hydrazines can lead to the formation of pyridazine (B1198779) derivatives. organic-chemistry.orgwikipedia.orgrsc.orgyoutube.com Similarly, 1,3-dipolar cycloaddition reactions with nitrile imines or diazomethane (B1218177) can yield five-membered heterocyclic systems like pyrazoles. nih.govnih.govorganic-chemistry.orgmdpi.comresearchgate.net These heterocyclic frameworks are prevalent in many biologically active molecules and materials with unique photophysical properties. The piperazine substituent on these newly formed heterocycles provides a site for further chemical modification, allowing for the generation of diverse compound libraries.

The general synthetic routes to pyridazines and pyrazoles are well-established. For pyridazine synthesis, a common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). organic-chemistry.orgwikipedia.orgyoutube.com In the context of this compound, the alkyne can be considered a masked dicarbonyl equivalent. Pyrazole (B372694) synthesis often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine. nih.govorganic-chemistry.orgmdpi.com The ynone in the target molecule can react with hydrazine derivatives to form the pyrazole ring.

Table 1: Potential Heterocyclic Frameworks from this compound

| Reactant | Resulting Heterocycle | Reaction Type |

| Hydrazine | Pyridazine derivative | Cycloaddition |

| Substituted Hydrazines | Substituted Pyridazine derivatives | Cycloaddition |

| Nitrile Imines | Pyrazole derivative | 1,3-Dipolar Cycloaddition |

| Diazomethane | Pyrazole derivative | 1,3-Dipolar Cycloaddition |

Scaffold for Design of Novel Chemical Entities (Excluding Therapeutic Focus)

The piperazine scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with biological targets. rsc.orgresearchgate.netresearchgate.netnih.gov However, the versatility of the piperazine ring extends beyond therapeutic applications into the realm of materials science and supramolecular chemistry. The ability to substitute at both nitrogen atoms of the piperazine ring allows for the creation of diverse molecular architectures.

By utilizing this compound as a starting material, novel chemical entities with tailored properties can be designed. For example, the carboxylic acid can be coupled with various amines or alcohols to form amides and esters, while the alkyne can undergo reactions like the Sonogashira coupling to introduce aromatic or heteroaromatic groups. These modifications can lead to the development of new ligands for metal complexes, building blocks for polymers, or components of molecular switches and sensors. rsc.org The piperazine derivatives can also be found in designer drugs with effects similar to MDMA. wikipedia.org

Intermediate in Multi-step Synthesis of Investigational Compounds

The bifunctional nature of this compound makes it a valuable intermediate in the multi-step synthesis of more complex molecules. nih.gov The piperazine nitrogen can be protected, allowing for selective reaction at the alkynoic acid moiety. Subsequently, the protecting group can be removed to enable further functionalization of the piperazine ring. This stepwise approach is crucial in the synthesis of investigational compounds where precise control over the molecular structure is required.

For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be used in etherification or esterification reactions. The alkyne can be hydrogenated to the corresponding alkene or alkane, providing access to a wider range of saturated and unsaturated linkers. This flexibility allows for the incorporation of the 4-(piperazin-1-yl)butyl or butenyl scaffold into larger and more intricate molecular designs. The synthesis of macrolones with a central piperazine ring in the linker is an example of such a multi-step synthesis. nih.gov

Applications in Chemical Biology Research

The unique combination of a piperazine ring and a reactive alkyne group in this compound makes it an attractive scaffold for the development of tools for chemical biology research. The alkyne serves as a "clickable" handle for bioorthogonal ligation reactions, while the piperazine can act as a recognition element or a point of attachment for other functionalities.

Design of Molecular Probes for In Vitro Target Engagement Studies

Demonstrating that a small molecule interacts directly with its intended biological target is a critical step in drug discovery and chemical biology. nih.govtandfonline.com Molecular probes that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282), are invaluable tools for such target engagement studies. rsc.orgnih.gov The alkyne group in this compound is ideally suited for this purpose, as it can be readily coupled to an azide-containing reporter tag via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reactions. nih.govmedchemexpress.comnih.gov

A general strategy for creating a molecular probe from this scaffold would involve synthesizing a derivative where the piperazine moiety is designed to bind to a specific protein of interest. This tailored molecule, now containing a "clickable" alkyne, can then be introduced to cells or cell lysates. Subsequent reaction with an azide-functionalized fluorophore or biotin would allow for the visualization or isolation of the protein-probe complex, thus confirming target engagement. nih.govspringernature.com

Table 2: Components of a Molecular Probe Derived from this compound

| Component | Function | Derived from/Attached to |

| Recognition Element | Binds to the target protein | Piperazine moiety and its substituents |

| Reactive Handle | Allows for attachment of a reporter tag | Alkyne group of the but-2-ynoic acid |

| Reporter Tag | Enables detection or isolation | Azide-functionalized fluorophore or biotin |

Integration into Affinity-Based Proteomics (ABP) Scaffolds

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of small molecules in a complex biological system. acs.orgmdpi.comnih.govnih.govrsc.orgmagtechjournal.com This technique often employs probes that covalently bind to their protein targets. The alkyne group of this compound can be incorporated into affinity-based probes.

In a typical ABPP experiment, a library of compounds containing a reactive group and a reporter tag is screened against a proteome. nih.gov A probe derived from this compound could be designed where the piperazine portion provides affinity for a particular class of proteins. The alkyne would serve as the reporter tag handle, allowing for the enrichment of probe-labeled proteins using azide-functionalized beads. The identified proteins can then be analyzed by mass spectrometry to determine the targets of the original small molecule. The design of such probes can be guided by computational modeling to optimize their binding affinity and selectivity. acs.org

Potential in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis

There is no available information on the use of this compound as a monomer in polymerization reactions.

Components in Functional Materials Development

No research has been found that describes the incorporation of this compound into functional materials.

Role in Agrochemical Research

Precursors for Herbicide or Pesticide Analogs (Non-Commercial Focus)

There are no studies indicating that this compound has been used as a precursor for the synthesis of non-commercial herbicide or pesticide analogs.

Advanced Analytical and Spectroscopic Characterization of this compound

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound is not publicly available. As a result, the specific analytical characterization via advanced methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) cannot be provided at this time.

The requested in-depth analysis, including data tables and detailed research findings for ¹H, ¹³C, and two-dimensional NMR, high-resolution and tandem mass spectrometry, as well as infrared and Raman spectroscopy, is contingent on the availability of published research or reference spectra for this specific molecule.

While general principles of these analytical techniques can be described, applying them to this compound without actual experimental data would be speculative and would not meet the required standards of scientific accuracy. The structural components of the molecule, namely the piperazine ring, the but-2-ynoic acid chain, suggest predictable spectral features. For instance, in ¹H NMR, signals corresponding to the protons on the piperazine ring and the methylene (B1212753) group adjacent to the nitrogen would be expected. Similarly, ¹³C NMR would show characteristic peaks for the carboxylic acid, the alkyne carbons, and the carbons of the piperazine ring. However, precise chemical shifts and coupling constants are determined by the molecule's specific electronic and steric environment and cannot be accurately predicted without empirical data.

Likewise, for mass spectrometry, the exact mass of the protonated molecule [M+H]⁺ could be calculated from its molecular formula (C₈H₁₂N₂O₂), and its fragmentation pattern in MS/MS experiments would reveal structural information. However, without experimental data, this remains a theoretical exercise. Vibrational spectroscopy would be expected to show characteristic absorption bands for the C=O of the carboxylic acid, the C≡C triple bond, and various C-H and C-N stretching and bending modes.

Researchers and chemists interested in this compound are encouraged to perform these analytical characterizations upon its synthesis to contribute to the public body of scientific knowledge. The future availability of such data will be crucial for its unambiguous identification, purity assessment, and further investigation into its chemical properties and potential applications.

Advanced Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman

Characterization of Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in "4-(Piperazin-1-yl)but-2-ynoic acid". Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, creating a unique spectral fingerprint for the molecule.

The spectrum of "this compound" is expected to exhibit distinct bands corresponding to its constituent parts: the piperazine (B1678402) ring, the carboxylic acid group, and the alkyne linkage.

Carboxylic Acid Group (-COOH): This group is identifiable by a very broad O-H stretching band, typically appearing in the wide range of 2500–3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretch is also highly characteristic, producing a strong, sharp absorption band between 1710 and 1760 cm⁻¹. researchgate.net

Piperazine Ring: The piperazine moiety displays several characteristic vibrations. N-H stretching vibrations of the secondary amine within the ring are typically observed in the 3200-3500 cm⁻¹ region. C-N stretching vibrations are found in the 1020-1250 cm⁻¹ range, while the ring's C-H stretching appears just below 3000 cm⁻¹. The entire ring structure also contributes to a complex pattern in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Alkyne Group (-C≡C-): The carbon-carbon triple bond stretch is a key feature. In internal alkynes, this vibration can be weak or absent in the IR spectrum due to the symmetry around the bond, but it often produces a distinct signal in the Raman spectrum, typically in the 2190–2260 cm⁻¹ region.

Methylene (B1212753) Groups (-CH₂-): Symmetric and asymmetric stretching vibrations of the methylene groups in the piperazine ring and the butyl chain occur in the 2850-2960 cm⁻¹ range.

The combination of these bands provides a detailed molecular fingerprint, confirming the presence of all key functional groups and thus verifying the compound's identity.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid | O-H stretch | 2500–3300 (broad) | FTIR |

| Carboxylic Acid | C=O stretch | 1710–1760 | FTIR |

| Alkyne | C≡C stretch | 2190–2260 | Raman |

| Piperazine | N-H stretch | 3200-3500 | FTIR |

| Piperazine | C-N stretch | 1020–1250 | FTIR/Raman |

| Methylene | C-H stretch | 2850–2960 | FTIR/Raman |

Conformational Insights from Vibrational Modes

Vibrational spectroscopy offers more than just functional group identification; it provides valuable insights into the conformational landscape of flexible molecules like "this compound". The piperazine ring typically exists in a chair conformation, but other forms like a boat or twist-boat are possible. nih.govnih.gov The vibrational frequencies of the ring, particularly the low-frequency modes, are sensitive to its conformation. researchgate.net

By comparing experimentally observed FTIR and Raman spectra with theoretical calculations, such as those derived from Density Functional Theory (DFT), different stable conformers can be investigated. nih.gov For instance, the orientation of the substituent on the piperazine nitrogen (axial vs. equatorial) can lead to subtle but measurable shifts in the vibrational bands. nih.gov While vibrational spectroscopy may not always unambiguously determine the population of each conformer, it serves as a powerful method to identify the most stable conformation in the solid state or in solution by matching experimental data with the predicted spectra of different isomers. nih.govarxiv.org

X-ray Diffraction (XRD) for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

Growing a suitable single crystal of "this compound" allows for analysis by single-crystal X-ray diffraction, which provides an unambiguous determination of its molecular structure. This technique yields precise data on bond lengths, bond angles, and torsion angles.

For "this compound," this analysis would definitively establish:

Piperazine Ring Conformation: It would confirm whether the piperazine ring adopts a chair, boat, or other conformation in the solid state. In many reported structures of piperazine derivatives, the ring adopts a chair conformation. nih.govmdpi.comresearchgate.net

Molecular Geometry: The precise geometry of the entire molecule, including the planarity of the carboxylic acid group and the linear nature of the alkyne moiety, would be elucidated.

Supramolecular Interactions: The analysis reveals how molecules are arranged in the crystal lattice, detailing intermolecular interactions such as hydrogen bonds (e.g., between the carboxylic acid and the piperazine's nitrogen atoms) and van der Waals forces. nih.gov These interactions are crucial for understanding the physical properties of the solid.

Table 2: Representative Crystallographic Data Obtainable from Single-Crystal XRD

| Parameter | Description | Example Data for a Piperazine Derivative |

| Crystal System | The crystal system (e.g., Monoclinic, Triclinic) | Monoclinic researchgate.net |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) | P2₁/c nih.govmdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 6.0231 Å, b = 9.1097 Å, c = 7.9852 Å, β = 100.70° researchgate.net |

| Conformation | 3D arrangement of the piperazine ring | Chair nih.govresearchgate.netnih.gov |

| Hydrogen Bonds | Donor-Acceptor distances and angles | N-H···O, N-H···Cl nih.govnih.gov |

Note: Example data is from related piperazine structures and serves as an illustration of the type of information obtained.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline or powdered sample. Instead of a single crystal, a bulk sample is exposed to X-rays, generating a diffraction pattern that is characteristic of its crystalline phase(s).

The primary applications of PXRD for "this compound" include:

Phase Identification: The experimental PXRD pattern serves as a unique fingerprint for a specific crystalline form. It can be used to confirm that a synthesized batch consists of the expected crystal phase.

Purity Assessment: By comparing the experimental pattern to a reference pattern (either from a known standard or one simulated from single-crystal XRD data), the presence of other crystalline impurities can be detected. unimi.it

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. researchgate.net PXRD is a key tool in identifying and characterizing these different solid-state forms.

The PXRD pattern is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are unique to the compound's crystal structure. unimi.itresearchgate.net

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for both the analysis and purification of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For "this compound," HPLC is used in two main capacities:

Analytical HPLC: This is used to assess the purity of a sample. A small amount of the compound is injected into the HPLC system. The output, a chromatogram, shows peaks corresponding to the target compound and any impurities. The area of the peak for "this compound" relative to the total area of all peaks provides a measure of its purity. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com

Preparative HPLC (Prep-HPLC): When a sample contains impurities that are difficult to remove by crystallization, preparative HPLC can be used for purification. nih.gov The principle is the same as analytical HPLC, but it is performed on a larger scale with larger columns to isolate and collect the pure compound. The mobile phase conditions are optimized at the analytical scale before being scaled up for preparative separation. nih.gov

Table 3: Typical HPLC Parameters for Analysis of a Polar Compound

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 100 mm, 3 µm) mdpi.com | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., 0.1% Acetic Acid) nih.gov | Eluent to carry the sample through the column. |

| Flow Rate | 0.5 - 1.5 mL/min (Analytical) | Controls the speed of the separation. |

| Detection | Photodiode Array (PDA) or UV at a specific wavelength | To detect the compound as it elutes from the column. |

| Injection Volume | 5 - 20 µL (Analytical) | The amount of sample introduced for analysis. |

Chiral Chromatography for Enantiomeric Purity Determination

Chirality is a key feature in many pharmaceutical compounds, as different enantiomers can exhibit varied biological activities. vt.eduamericanpharmaceuticalreview.com For a molecule like this compound, the presence of a chiral center necessitates methods to separate and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the enantiomeric purity of such compounds. wvu.edumdpi.com

The fundamental principle of chiral HPLC lies in the use of a Chiral Stationary Phase (CSP). wvu.edu These stationary phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. chromatographyonline.com This results in the formation of transient diastereomeric complexes with different energies, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. chiralpedia.com

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. vt.edumdpi.com The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is critical and often requires screening to achieve optimal separation. vt.educhromatographyonline.com The acidic nature of the carboxylic acid group in the target molecule may also necessitate the addition of an acidic modifier to the mobile phase to improve peak shape and resolution. vt.edu

The enantiomeric excess (e.e.), a measure of the purity of the chiral sample, can be calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Interactive Table 1: Hypothetical Chiral HPLC Data for this compound

This table illustrates typical results from a chiral HPLC analysis, showing the separation of the two enantiomers.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

| (R)-enantiomer | 8.54 | 98500 | 97.0 |

| (S)-enantiomer | 9.72 | 1500 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org It is frequently used for the identification and quantification of piperazine derivatives. researchgate.net However, due to the high polarity and low volatility of compounds like this compound, which contains both a carboxylic acid and a secondary amine, direct analysis by GC-MS is challenging. researchgate.net

To make the compound suitable for GC analysis, a derivatization step is necessary. gcms.cz This process involves chemically modifying the molecule to increase its volatility. gcms.cz For the carboxylic acid group, esterification is a common approach, for instance, by reacting it with an alcohol in the presence of an acid catalyst to form a more volatile ester. gcms.cz The secondary amine in the piperazine ring can be derivatized through acylation or silylation. nih.govresearchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which bombards them with electrons, causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. researchgate.net This fragmentation pattern is crucial for structural elucidation. For piperazine derivatives, characteristic fragments often arise from the cleavage of the piperazine ring. researchgate.netnih.gov

Interactive Table 2: Illustrative GC-MS Data for a Derivatized Analog of this compound

This table shows potential mass spectral data for a hypothetical methyl-ester derivative of the target compound.

| Fragment | m/z (Mass-to-Charge Ratio) | Potential Interpretation |

| Molecular Ion [M]⁺ | 196 | Mass of the derivatized molecule |

| [M-31]⁺ | 165 | Loss of a methoxy (B1213986) group (-OCH₃) |

| Piperazine ring fragment | 85 | Characteristic fragment of the piperazine moiety |

| Alkynoic chain fragment | 83 | Fragment corresponding to the but-2-ynoic ester chain |

Other Complementary Analytical Techniques

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. azom.com It serves as a crucial check for the purity and empirical formula of a synthesized molecule like this compound. rsc.org The method typically involves high-temperature combustion of a small, precisely weighed sample in an oxygen-rich environment. azom.com

During combustion, the carbon in the sample is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are then quantified using various detection methods. The presence of nitrogen in the piperazine ring makes its quantification particularly important for this compound. ck12.org Classical methods like the Dumas or Kjeldahl methods, or modern automated instrumental techniques, can be employed for nitrogen determination. ck12.org

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula (C₈H₁₂N₂O₂). A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence of the sample's purity and correct elemental composition. rsc.org

Interactive Table 3: Elemental Analysis Data for this compound (C₈H₁₂N₂O₂)

This table compares the theoretical elemental composition with hypothetical experimental results.

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 57.13 | 57.05 | -0.08 |

| Hydrogen (H) | 7.19 | 7.23 | +0.04 |

| Nitrogen (N) | 16.66 | 16.61 | -0.05 |

| Oxygen (O) | 19.02 | 19.11 | +0.09 |

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability (Methodology focus only)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about its thermal stability, melting point, and decomposition profile. unca.edulibretexts.org

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. unca.edu The resulting TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until the temperature reaches a point where decomposition begins, indicated by a significant drop in mass. researchgate.net For this compound, TGA can determine the temperature at which it starts to degrade, providing an upper limit for its thermal stability. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material. libretexts.org This technique is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.net A DSC thermogram plots heat flow against temperature. An endothermic peak (absorption of heat) would indicate the melting of this compound, providing a precise melting point. Exothermic peaks (release of heat) could signify decomposition or other chemical reactions occurring upon heating. libretexts.org Together, TGA and DSC offer a comprehensive understanding of the thermal behavior of the compound.

Q & A

Q. What strategies resolve contradictions in receptor activation profiles (e.g., dual H1/5-HT₂A modulation)?

- Methodological Answer : Use selective receptor antagonists (e.g., ketanserin for 5-HT₂A) in competitive binding assays (Kᵢ values). Functional assays (e.g., calcium flux or cAMP accumulation) clarify agonism vs. antagonism. For H1 receptor cross-reactivity, compare binding poses in homology models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.